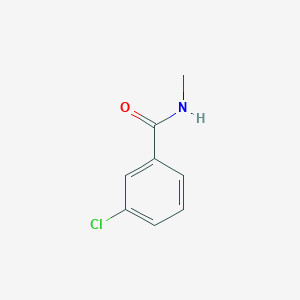

3-chloro-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJLGPQRUCWHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399959 | |

| Record name | 3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-10-0 | |

| Record name | 3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18370-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-chloro-N-methylbenzamide CAS number

An In-Depth Technical Guide to 3-chloro-N-methylbenzamide (CAS: 18370-10-0)

This compound is an organic compound belonging to the benzamide class of molecules. Its structure is characterized by a benzene ring substituted with a chlorine atom at the meta-position (position 3) relative to an N-methyl-substituted amide group.[1] The presence of the amide linkage, the aromatic ring, and the halogen functional group makes it a compound of interest for synthetic chemistry and a potential scaffold in medicinal and materials science research.[1][2]

The Chemical Abstracts Service (CAS) has assigned the number 18370-10-0 to this specific chemical entity.[3][4][5][6] This unique identifier is crucial for unambiguous database searches and regulatory compliance. While it is primarily available as a research chemical, its structural motifs are prevalent in a wide range of biologically active molecules.[2][3]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings, dictating its solubility, reactivity, and analytical behavior. The key physicochemical properties for this compound, computed by established algorithms, are summarized below.[5]

| Property | Value | Source |

| CAS Number | 18370-10-0 | PubChem[5] |

| Molecular Formula | C₈H₈ClNO | PubChem[5] |

| Molecular Weight | 169.61 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | CNC(=O)C1=CC(=CC=C1)Cl | PubChem[5] |

| InChIKey | WJJLGPQRUCWHKZ-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 2.4 | PubChem[5] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Spectroscopic data is essential for structural confirmation. Public databases indicate the availability of ¹³C NMR, GC-MS, and IR spectral data for this compound, which are foundational for its unambiguous identification in a laboratory setting.[5]

Synthesis Protocol: Amidation of 3-Chlorobenzoyl Chloride

Principle: The most direct and common synthesis route for N-substituted benzamides is the nucleophilic acyl substitution reaction between a corresponding benzoyl chloride and an amine. In this case, 3-chlorobenzoyl chloride is reacted with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct. A procedure adapted from a similar synthesis of the 4-chloro isomer provides a reliable method.[7]

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylamine and an equal volume of dichloromethane (DCM). Cool the biphasic mixture to 0-5°C using an ice-water bath. The use of a biphasic system and low temperature helps to control the highly exothermic reaction and manage the solubility of reactants and products.[7]

-

Reagent Preparation: Prepare a solution of 3-chlorobenzoyl chloride in dichloromethane.

-

Addition: Add the 3-chlorobenzoyl chloride solution dropwise to the cooled, stirring methylamine mixture over approximately 45-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir vigorously for an additional 2-3 hours, letting it slowly warm to room temperature.[7] Monitor reaction completion using Thin-Layer Chromatography (TLC).[8]

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Workup - Extraction & Washing: Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.[7]

Applications and Research Context

While this compound is not an end-product pharmaceutical, its chemical structure represents a valuable scaffold for drug discovery and other applications.[1][2] The benzamide functional group is a common feature in many pharmaceuticals, and halogenated aromatic rings are frequently used to modulate the electronic and lipophilic properties of drug candidates to enhance their biological activity and pharmacokinetic profiles.[2][9]

Potential Research Areas:

-

Medicinal Chemistry: It can serve as a starting material or intermediate for synthesizing more complex molecules. The amide nitrogen and the aromatic ring are sites that can be further functionalized to explore structure-activity relationships (SAR) against various biological targets.[2]

-

Agrochemicals: Benzamide derivatives are studied for their potential use as herbicides and pesticides.[1]

-

Material Science: The rigid aromatic structure and the potential for hydrogen bonding via the amide group suggest it could be explored as a component in the synthesis of polymers or other advanced materials.[10]

Caption: Potential derivatization sites and research applications.

Analytical Characterization Protocol

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach ensures the highest confidence in the material's quality.

Caption: Integrated workflow for analytical characterization.

Recommended Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for separating the main compound from non-volatile impurities.[8]

-

System Preparation: Use a standard HPLC system equipped with a UV detector. A reverse-phase C18 column is a suitable choice for this type of molecule.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point would be a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% formic acid to ensure good peak shape.

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection and Run: Inject 5-10 µL of the sample solution. Run the analysis for 10-15 minutes, monitoring the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

-

Data Analysis: The purity is calculated based on the relative peak area. The main peak corresponding to the product should be integrated, and its area percentage relative to the total area of all peaks gives the purity value. For quantitative analysis, a calibration curve with a certified reference standard is required.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed and causes serious eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

-

References

-

CP Lab Safety. This compound, 96% Purity, C8H8ClNO, 10 grams. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4150792, this compound. [Link]

-

PubChemLite. This compound (C8H8ClNO). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide. [Link]

-

PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

- 1. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 18370-10-0 [smolecule.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound ,98% | 18370-10-0 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-chloro-N-methylbenzamide

This compound, a substituted aromatic amide, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The benzamide scaffold is a privileged structure in drug discovery, and understanding the impact of substitutions on the benzene ring and the amide group is crucial for designing molecules with desired pharmacological and material properties.[2] A precise and comprehensive characterization of the physicochemical properties of molecules like this compound is the foundational step in any research and development endeavor, directly influencing factors such as solubility, bioavailability, and reactivity.[2] This guide provides a detailed examination of these properties and the methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application and development. The following section details the key properties of this compound.

Structural and Chemical Identity

Correctly identifying a molecule is the first and most critical step in its characterization. The following identifiers and structural representations define this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 18370-10-0 | [4][5] |

| Molecular Formula | C₈H₈ClNO | [3][4][5] |

| Molecular Weight | 169.61 g/mol | [3][5] |

| InChI | InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | [3] |

| InChIKey | WJJLGPQRUCWHKZ-UHFFFAOYSA-N | [3] |

| SMILES | CNC(=O)C1=CC(=CC=C1)Cl | [3][4] |

Computed Physicochemical Data

Computational models provide valuable estimations of a molecule's properties, which can guide experimental design and predict behavior.

| Property | Value | Source |

| XLogP3 (Lipophilicity) | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| Exact Mass | 169.0294416 Da | [3] |

| Monoisotopic Mass | 169.02943 Da | [6] |

Experimental Physical Properties

Experimental data provides the most accurate and reliable characterization of a compound's physical state and behavior.

| Property | Value | Remarks | Source |

| Melting Point | 69-70 °C | A defined melting point range is indicative of a pure crystalline solid. | |

| Boiling Point | 296.1 ± 23.0 °C (Predicted) | At standard atmospheric pressure. | |

| Solubility | Moderate solubility in organic solvents. | Specific quantitative data is limited, but this general observation guides solvent selection for reactions and analysis. | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted benzamides is the reaction of the corresponding benzoyl chloride with an amine.[7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF).[8]

-

Addition of Base: Add an appropriate base, for instance, triethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[8]

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to manage the exothermic nature of the reaction.[8]

-

Addition of Acylating Agent: Slowly add 3-chlorobenzoyl chloride (1.0 - 1.2 equivalents) dropwise to the cooled solution while stirring. A slight excess of the acylating agent can help drive the reaction to completion.[8]

-

Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by washes with water and then brine.[8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.[8]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically ≤ 1°C) is characteristic of a pure substance.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample and then tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Melting Point: If the melting point is unknown, perform a rapid heating run to determine an approximate range.

-

Accurate Melting Point: With a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: A second determination should be performed to ensure reproducibility.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for selecting appropriate solvents for reactions, purification, and analytical procedures.

Caption: Workflow for Quantitative Solubility Assessment.

Step-by-Step Methodology for Quantitative Solubility:

-

Preparation: In a series of vials, place a precisely weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) in small, precise increments (e.g., 0.1 mL) from a burette or pipette.

-

Equilibration: After each addition, cap the vial and vortex or agitate it for a set period at a controlled temperature to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for the complete dissolution of the solid.

-

Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[2]

¹H NMR Spectroscopy:

-

Rationale: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

-

Expected Signals for this compound:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the chloro and N-methylbenzamide substituents, they will exhibit a complex splitting pattern.

-

N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the nitrogen will likely appear as a doublet (due to coupling with the N-H proton) in the region of δ 2.8-3.0 ppm.

-

Amide Proton (-NH-): The single proton on the nitrogen will likely appear as a broad singlet or a quartet (if coupled to the methyl group) in the region of δ 6.0-8.5 ppm.

-

¹³C NMR Spectroscopy:

-

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

-

Expected Signals for this compound:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will appear significantly downfield, typically in the range of δ 165-175 ppm.[9]

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and mesomeric effects.[9]

-

N-Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the aliphatic region, typically around δ 26-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorptions for this compound:

-

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.

-

C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ characteristic of C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic): Absorptions slightly below 3000 cm⁻¹ for the C-H bonds of the methyl group.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ due to the carbonyl group of the amide.

-

N-H Bend (Amide II Band): An absorption band in the region of 1510-1570 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern for this compound:

-

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, which will show an isotopic pattern characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Key Fragments: Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 139/141) and other fragments resulting from the loss of the methylamino group or parts of the aromatic ring.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.[12]

Caption: Workflow for HPLC Purity Assessment.

Step-by-Step Methodology for Purity Assessment:

-

Method Development: A reverse-phase HPLC method is typically suitable for benzamide derivatives.[12] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid to improve peak shape) is a good starting point.[12]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram.

-

Data Interpretation: The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound and the experimental protocols for their determination. A thorough and accurate characterization of these properties is a prerequisite for any successful research and development program involving this and similar molecules. By following the detailed methodologies and understanding the rationale behind the analytical choices, researchers can ensure the quality and reliability of their work, paving the way for new discoveries in drug development and materials science.

References

-

AA Blocks. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).

-

CATO Reference Materials. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Al-Hourani, B. J., El-Barghouthi, M. I., & Al-Masri, I. H. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15467–15474. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4150792, this compound. Retrieved January 9, 2026, from [Link].

-

S. M. C. K. G., S. S., & S. K. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14696–14717. [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

SpectraBase. (n.d.). Benzamide, 3-chloro-N-(2-methylpropyl)-. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorobenzamide. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Kumar, P., Kumar, R., & Kumar, S. (2018). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. ResearchGate. [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO). Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 27(16), 5267. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954, N-Methylbenzamide. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).

-

Agilent. (n.d.). Purity and Impurity Analysis. [Link]

-

ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... [Link]

-

PubChemLite. (n.d.). 3-(chloromethyl)-n-methylbenzamide (C9H10ClNO). Retrieved January 9, 2026, from [Link]

- Supporting Inform

-

SpectraBase. (n.d.). 3-Chloro-N-(2-phenylethyl)benzamide. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263325, 3-(chloromethyl)-N-ethyl-N-methylbenzamide. Retrieved January 9, 2026, from [Link]

-

Raco.cat. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

Sources

- 1. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. 18370-10-0 | | CATO参考物质 [en.cato-chem.com]

- 6. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-chloro-N-methylbenzamide: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3-chloro-N-methylbenzamide, a halogenated aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthesis protocol, methods for structural elucidation, and its broader context within chemical and pharmaceutical sciences. Our approach prioritizes causal explanations for methodological choices, ensuring a deep and practical understanding of the compound.

Foundational Overview: Structure and Properties

This compound belongs to the class of secondary benzamides. Its structure is characterized by a central benzamide core, which consists of a benzene ring attached to an amide functional group. The key features are a chlorine atom substituted at the meta-position (position 3) of the benzene ring and a methyl group attached to the nitrogen atom of the amide moiety.[1] This specific arrangement of functional groups—an electrophilic aromatic ring, a hydrogen-bond donating N-H group, and a carbonyl acceptor—dictates its chemical reactivity and potential for intermolecular interactions.

The fundamental identifiers and physicochemical properties of this compound are summarized below. These data are critical for its handling, purification, and application in synthetic workflows.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 18370-10-0 | [2] |

| Molecular Formula | C₈H₈ClNO | [2][3] |

| Molecular Weight | 169.61 g/mol | [2] |

| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)Cl | [2][3] |

| Appearance | White crystalline solid (typical for similar benzamides) | N/A |

| XLogP3 (Computed) | 2.4 | [2] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [2] |

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and industrially relevant synthesis of this compound is achieved through the acylation of methylamine with 3-chlorobenzoyl chloride.[4][5][6] This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions to ensure high yield and purity.[7]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.[5] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to re-form the carbonyl double bond, yielding the stable N-methylbenzamide product. A crucial aspect of this protocol is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction. An excess of methylamine or the addition of a non-nucleophilic tertiary amine (like triethylamine) is used to neutralize this acid byproduct, driving the reaction to completion.[8]

Logical Flow of Synthesis

The following diagram illustrates the key stages of the synthesis, from initial reaction setup to the isolation of the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzamides.[7][8][9]

Materials & Equipment:

-

3-chlorobenzoyl chloride

-

Methylamine (40% aqueous solution or 2.0 M in THF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of methylamine (1.2 equivalents) in 50 mL of DCM. Rationale: Using a slight excess of the amine helps to ensure the complete consumption of the acyl chloride and acts as a base to neutralize the HCl byproduct.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

Reagent Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in 20 mL of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred methylamine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 25 mL of 1 M HCl. Rationale: This step removes any unreacted methylamine by converting it to its water-soluble hydrochloride salt.

-

Workup - Base Wash: Wash the organic layer with 25 mL of saturated NaHCO₃ solution. Rationale: This neutralizes any remaining acidic species, including residual HCl.

-

Workup - Brine Wash: Perform a final wash with 25 mL of brine. Rationale: This reduces the amount of dissolved water in the organic layer before the drying step.

-

Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound as a white precipitate.[9]

Structural Elucidation via Spectroscopy

Confirmation of the chemical structure of this compound is unequivocally achieved through a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides complementary information about the molecule's functional groups and connectivity.

Table 2: Key Spectroscopic Data Interpretation

| Technique | Expected Signal / Feature | Interpretation |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z ≈ 169 and a significant M+2 peak at m/z ≈ 171 (approx. 1/3 intensity).[2] | Confirms the molecular weight (169.61 g/mol ) and the presence of a single chlorine atom due to the characteristic ³⁵Cl/³⁷Cl isotopic pattern. |

| Fragment peak at m/z = 139. | Corresponds to the loss of the methylamino group (-NHCH₃), leaving the 3-chlorobenzoyl cation.[2] | |

| Infrared (IR) Spectroscopy | Strong, sharp absorption at ~1640 cm⁻¹. | Characteristic C=O (amide I band) stretching vibration. |

| Absorption at ~3300 cm⁻¹. | N-H stretching vibration of the secondary amide. | |

| Absorptions at ~1550 cm⁻¹. | N-H bending (amide II band). | |

| Absorptions at ~3000-3100 cm⁻¹ and 1400-1600 cm⁻¹. | Aromatic C-H stretching and C=C ring stretching, respectively. | |

| Absorption at ~700-800 cm⁻¹. | C-Cl stretching vibration. | |

| ¹H NMR Spectroscopy | Singlet (or doublet due to coupling with N-H) at ~2.9-3.0 ppm (3H). | Protons of the N-methyl (-CH₃) group. |

| Broad singlet at ~6.0-6.5 ppm (1H). | Proton of the N-H group. | |

| Multiplets in the range of ~7.3-7.8 ppm (4H). | Four protons on the meta-substituted aromatic ring. | |

| ¹³C NMR Spectroscopy | Signal at ~27 ppm. | Carbon of the N-methyl group. |

| Signals in the range of ~125-135 ppm. | Aromatic carbons. The carbon attached to the chlorine atom will be distinct. | |

| Signal at ~167-168 ppm. | Carbonyl carbon (C=O) of the amide group. |

Note: Specific peak positions (ppm, cm⁻¹) are estimates based on typical values for these functional groups and data for analogous compounds.[10]

Broader Scientific Context and Applications

While specific applications for this compound are not extensively documented in public literature, its structural motifs are of significant interest to the pharmaceutical and agrochemical industries.[1][11] Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The presence of a chlorine atom on the aromatic ring can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Therefore, this compound serves as a valuable building block or intermediate in discovery chemistry programs. It can be used in the synthesis of more complex molecules for screening as potential therapeutic agents or crop protection chemicals.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling.[12][13]

-

Handling: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO). University of Luxembourg. Retrieved from [Link]

-

PubChem. (n.d.). 3-(chloromethyl)-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Havlíčková, L., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(18), 8038–8048. Published on the NIH's PMC platform. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-methyl-N-benzoylbenzamide. Retrieved from [Link]

-

Physics Wallah. (2024). N-methylbenzamide is formed when methanamine reacts with benzoyl chloride. YouTube. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Chloro-N-hydroxy-N-methylbenzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-methylbenzamide (C8H8ClNO). University of Luxembourg. Retrieved from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 96% Purity, C8H8ClNO, 10 grams. Retrieved from [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Reactions of substituted arenediazonium chlorides with methylamine-formaldehyde premix revisited: reactivity and transformations of methylolamine intermediates and their biological significance. Retrieved from [Link]

-

Springer. (2025). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Retrieved from [Link]

-

MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Retrieved from [Link]

Sources

- 1. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 6. brainly.com [brainly.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

Introduction: The Significance of Solubility for 3-chloro-N-methylbenzamide

An In-depth Technical Guide to the Solubility Profile of 3-chloro-N-methylbenzamide

This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. While public domain quantitative solubility data for this specific compound is scarce, this document furnishes the foundational knowledge and detailed experimental protocols necessary for its determination and interpretation.

This compound is a substituted aromatic amide. Molecules within this class are pivotal as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The solubility of such a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of the development pipeline, from synthetic workup and purification to formulation and bioavailability.

A comprehensive understanding of solubility is essential for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

-

Pharmaceutical Formulation: Developing viable dosage forms, as solubility directly impacts dissolution rate and, consequently, the bioavailability of an active pharmaceutical ingredient (API).

-

Preclinical Research: Ensuring reliable concentration of test compounds in in vitro and in vivo assays to produce meaningful and reproducible results.

This guide will therefore focus not on reporting non-existent data, but on empowering the scientist to generate and understand this critical information through established principles and methodologies.

Physicochemical Profile and Solubility Expectations

The inherent properties of a molecule provide the basis for predicting its solubility behavior. The principle of "like dissolves like" is a useful heuristic; molecules tend to dissolve in solvents with similar polarity.[1] Key physicochemical descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO | PubChem[2] |

| Molecular Weight | 169.61 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 2.4 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests that this compound is a moderately lipophilic ("fat-loving") compound.[2] This value is a strong indicator that the compound will exhibit poor solubility in aqueous media and significantly higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) allows for some interaction with polar solvents, but the overall lipophilicity imparted by the chlorophenyl ring is expected to dominate its solubility profile.

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[3][4][5] This method is recommended by regulatory bodies like the World Health Organization (WHO) and is a cornerstone of the Biopharmaceutics Classification System (BCS) used in drug development.[4][6] The protocol below is a synthesized, self-validating system for generating reliable and reproducible data.

Causality Behind the Method

The objective is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation, establishing a true thermodynamic equilibrium. Agitation ensures maximum contact between the solid and the solvent, while a prolonged incubation period allows the system to reach this steady state.[3][7]

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; undissolved solid must remain visible at the end of the experiment to confirm saturation.[5] A common starting point is to add 5-10 mg of solid to 1 mL of the chosen solvent.

-

Add a precisely known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, ethanol, etc.) to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or shaking incubator) set to the desired temperature (e.g., 25 °C for room temperature data or 37 °C for physiological relevance).[4]

-

Agitate the vials at a constant speed for a prolonged period, typically 24 to 72 hours.[3][8]

-

Self-Validation Step: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating a stable equilibrium.

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to stand briefly to let the excess solid settle.[5]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

The measured concentration of the saturated solution represents the equilibrium solubility of the compound in that specific solvent at that temperature.

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors.

-

Temperature: For most solid compounds, solubility increases with temperature. This relationship can be modeled using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH°).[7] Determining solubility at different temperatures is crucial for designing robust crystallization processes.

-

pH (for Aqueous Solubility): As a benzamide, the molecule's ionization state can be affected by pH, which in turn affects solubility. Although the amide group is generally neutral, its properties can be influenced by the overall molecular structure. For pharmaceutical applications, determining solubility across a pH range of 1.2 to 6.8 at 37 °C is a regulatory requirement to assess how the compound will behave in the gastrointestinal tract.[6][9]

-

Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable crystal form will generally have lower solubility than a less stable or amorphous form. It is considered good practice to analyze the remaining solid after a solubility experiment (e.g., by DSC or XRPD) to confirm that no phase change has occurred.[4]

Caption: Key Intrinsic and Extrinsic Factors Governing Solubility.

Conclusion

References

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed, National Center for Biotechnology Information. [Link]

-

This compound | C8H8ClNO | CID 4150792. PubChem, National Center for Biotechnology Information. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401. PubChem, National Center for Biotechnology Information. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central, National Center for Biotechnology Information. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

N-chloro-N-methylbenzamide | C8H8ClNO | CID 3719193. PubChem, National Center for Biotechnology Information. [Link]

-

Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. J-Stage. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation (ICH). [Link]

-

3-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263325. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C8H8ClNO). PubChemLite. [Link]

-

N-benzyl-3-chloropropanamide. Solubility of Things. [Link]

-

3-chloro-4-methylbenzamide (C8H8ClNO). PubChemLite. [Link]

-

3-chloro-N-ethylbenzamide | C9H10ClNO | CID 4080362. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. enamine.net [enamine.net]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Spectral Analysis of 3-chloro-N-methylbenzamide

This guide provides a comprehensive analysis of the spectral data of 3-chloro-N-methylbenzamide, a compound of interest in chemical research and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of the molecule and provide insights into the methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to confirm the identity, purity, and structure of small organic molecules.

Introduction

This compound (C₈H₈ClNO) is a substituted benzamide with a molecular weight of 169.61 g/mol .[1] Its structure, characterized by a chlorine atom at the meta-position of the benzene ring and an N-methyl amide group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for ensuring its quality in various applications. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing both the theoretical basis and practical considerations for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

2.1.1. Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-H | ~6.5 - 8.0 | Broad Singlet | 1H |

| Aromatic (H-2, H-4, H-5, H-6) | ~7.2 - 7.8 | Multiplet | 4H |

| N-CH₃ | ~2.9 | Doublet | 3H |

2.1.2. Interpretation of the Predicted ¹H NMR Spectrum

-

N-H Proton: The amide proton is expected to appear as a broad singlet in the region of 6.5-8.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.8 ppm. The electron-withdrawing effects of the chlorine atom and the amide group will deshield these protons, shifting them downfield. The splitting pattern will be complex due to the different coupling constants between the ortho, meta, and para protons.

-

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen will appear as a doublet around 2.9 ppm. The splitting into a doublet is due to coupling with the adjacent N-H proton.

2.1.3. Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality ¹H NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without having signals that overlap with the analyte's signals.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication can be used if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

-

Tune and match the probe to the ¹H frequency to maximize signal sensitivity.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard pulse sequence, such as a single 90° pulse.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set an appropriate relaxation delay between scans to allow for full relaxation of the protons, ensuring accurate integration.

-

2.1.4. Workflow for ¹H NMR Data Acquisition and Analysis

Sources

An In-depth Technical Guide to the Biological Activity of 3-chloro-N-methylbenzamide

Foreword: Unraveling the Therapeutic Potential of a Core Benzamide Scaffold

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the biological landscape of 3-chloro-N-methylbenzamide. While direct, extensive research on this specific molecule is emerging, its structural alerts, embedded within the broader, well-documented class of benzamides, point toward significant therapeutic potential. This document provides a comprehensive analysis based on established activities of closely related analogs, focusing on anticancer applications through the inhibition of key signaling molecules like IκB kinase β (IKKβ) and Poly(ADP-ribose) polymerase-1 (PARP-1). Our objective is to equip you with the foundational knowledge and detailed methodologies to explore the activity of this compound and its derivatives in your research endeavors. We will dissect the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and antiarrhythmic agents. In the realm of oncology, the benzamide core has been extensively explored as a scaffold for developing targeted therapies. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with protein targets makes it an ideal starting point for inhibitor design. The specific substitution pattern on the phenyl ring and the amide nitrogen dictates the molecule's selectivity and potency against different biological targets.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | PubChem CID: 4150792[1] |

| Molecular Weight | 169.61 g/mol | PubChem CID: 4150792[1] |

| IUPAC Name | This compound | PubChem CID: 4150792[1] |

| CAS Number | 18370-10-0 | PubChem CID: 4150792[1] |

| Predicted XLogP3 | 2.4 | PubChem CID: 4150792[1] |

| Hydrogen Bond Donors | 1 | PubChem CID: 4150792[1] |

| Hydrogen Bond Acceptors | 1 | PubChem CID: 4150792[1] |

Anticancer Activity: A Focus on IKKβ and PARP-1 Inhibition

While direct experimental data for this compound is limited, the biological activity of structurally similar compounds provides a strong rationale for investigating its potential as an anticancer agent, particularly through the inhibition of IKKβ and PARP-1.

Inhibition of IκB Kinase β (IKKβ) and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. IKKβ is a key kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory IκB proteins, leading to their degradation and the subsequent activation of NF-κB. Therefore, inhibiting IKKβ is a promising strategy for cancer therapy.

A study on 3-chloro-N-phenylbenzamide, a close analog of our topic compound, demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM. This activity was linked to the potential inhibition of IKKβ, as suggested by molecular docking studies. The benzamide moiety is crucial for interacting with the kinase's active site.

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair. Inhibitors of PARP-1 have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Numerous studies have demonstrated that the benzamide scaffold is a key pharmacophore for potent PARP-1 inhibition. For instance, novel urea-based benzamide derivatives have been shown to exhibit excellent PARP-1 inhibitory activities with IC₅₀ values in the low nanomolar range (e.g., 5.17 nM and 6.06 nM for compounds 23f and 27f, respectively)[2]. These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT116 colon cancer cells[2]. Molecular docking studies revealed that the benzamide moiety forms crucial hydrogen bonds with key residues in the PARP-1 active site[2].

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological activity, we provide the following detailed, field-proven protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Sources

A Technical Guide to the Medicinal Chemistry Potential of 3-Chloro-N-methylbenzamide: A Scaffold for Targeted Therapeutics

Executive Summary

The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of approved drugs.[1] Despite the extensive exploration of this chemical class, specific derivatives like 3-chloro-N-methylbenzamide remain largely uncharacterized in the public domain, representing a promising yet untapped resource for drug discovery.[2] This guide provides a comprehensive technical overview of the potential applications of this compound, framed through the lens of established successes within the broader benzamide family. By analyzing its structural features in the context of known pharmacophores, we hypothesize its potential as a valuable starting point for the development of novel inhibitors for two critical cancer-related enzyme families: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs). This document serves as a roadmap for researchers, offering detailed protocols for the synthesis, characterization, and preliminary in vitro evaluation of this compound to unlock its therapeutic potential.

The Benzamide Moiety: A Privileged Scaffold in Drug Discovery

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene ring, is a recurring motif in pharmaceuticals.[3] These compounds are typically stable, white or pale-colored powders with predictable solubility profiles.[3] Their prevalence stems from the amide bond's ability to act as a stable, rigid linker that can participate in crucial hydrogen bonding interactions with biological targets, while the phenyl ring provides a platform for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.

Historically, benzamides gained prominence as antipsychotic agents that function by blocking dopamine receptors.[4][5] Drugs like Sulpiride and Amisulpride exemplify this class.[3][6] However, the therapeutic landscape of benzamides has expanded dramatically to include analgesics, anti-inflammatory agents, and, most significantly for this guide, targeted therapies in oncology.[3][7]

1.1. Introducing this compound

This compound (CAS: 18370-10-0) is a simple substituted benzamide.[8] Its structure consists of a central benzamide core with a chlorine atom at the meta-position of the phenyl ring and a methyl group on the amide nitrogen. While commercially available as a research chemical, there is a notable lack of published data on its specific biological activities.[2] This guide posits that its defined stereoelectronic features—the electron-withdrawing chlorine atom and the N-methyl group—provide a unique starting point for targeted drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [8] |

| Molecular Weight | 169.61 g/mol | [8] |

| CAS Number | 18370-10-0 | [8] |

| IUPAC Name | This compound | [8] |

| SMILES | CNC(=O)C1=CC(=CC=C1)Cl | [8] |

Hypothesized Therapeutic Applications & Mechanisms

Based on extensive precedent from structurally related benzamides, we propose two primary avenues for the investigation of this compound: as a scaffold for inhibitors of Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

2.1. Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[9] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[10] Consequently, HDAC inhibitors (HDACis) have emerged as a powerful class of anti-cancer agents.[11]

Many potent HDACis are benzamide derivatives, such as Entinostat (MS-275) and Chidamide.[9][12][13] These molecules typically share a common pharmacophore:

-

Zinc-Binding Group (ZBG): An element that chelates the zinc ion in the HDAC active site (e.g., hydroxamic acid, o-aminoaniline).

-

Linker: A chain connecting the ZBG to the cap group.

-

Cap Group: A larger, often aromatic, group that interacts with the surface of the enzyme active site, providing affinity and selectivity.

We hypothesize that the this compound moiety can serve as an effective cap group . The chloro-substituted phenyl ring can engage in surface interactions, while the N-methylbenzamide provides a rigid scaffold. It can be derivatized by introducing a linker and a ZBG at other positions on the phenyl ring to create a complete HDAC inhibitor.

2.2. Potential as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs).[14] Inhibiting PARP in cancer cells with existing defects in other DNA repair pathways (like BRCA1/2 mutations) leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The simplest benzamide structure is itself a known PARP inhibitor.[14] More complex benzamide derivatives have been developed to enhance potency and selectivity. For instance, studies on phenoxybenzamides have identified selective inhibitors of PARP10, demonstrating that substitutions on the benzamide ring are critical for tuning isoform selectivity.[15] The 3-chloro substitution on this compound could play a key role in orienting the molecule within the NAD+ binding pocket of the PARP active site, potentially conferring specific interactions that enhance binding affinity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 18370-10-0 [smolecule.com]

- 3. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. This compound | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

3-chloro-N-methylbenzamide: A Core Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-methylbenzamide (CAS No: 18370-10-0) is a strategically important synthetic intermediate, valued for its role as a versatile building block in the fields of medicinal chemistry, agrochemical development, and materials science.[1] Its structure, featuring a chlorinated benzene ring coupled with an N-methylated amide, offers multiple sites for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and an exploration of its strategic utility in drug discovery and development. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a comprehensive resource for professionals leveraging this key intermediate in their research and development pipelines.

Introduction to this compound

Overview and Significance

In the landscape of organic synthesis, the benzamide scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds. This compound emerges as a particularly useful derivative. The presence of a chlorine atom at the meta position of the benzene ring electronically modifies the aromatic system and provides a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. The N-methyl amide group is a common feature in pharmaceuticals, influencing solubility, metabolic stability, and binding interactions with biological targets. Consequently, this intermediate is frequently employed in the synthesis of novel therapeutic agents and crop protection chemicals.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective use. The key identifiers and computed physicochemical properties for this compound are summarized below, based on data aggregated from authoritative chemical databases.[2]

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 18370-10-0 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)Cl | [2] |

| InChIKey | WJJLGPQRUCWHKZ-UHFFFAOYSA-N | [2] |

| Appearance | White solid (typical) | [3] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 |[2] |

An excess of methylamine is typically used. The first equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride. T[4]his prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted benzamides.

[3]Materials & Equipment:

-

3-chlorobenzoyl chloride

-

40% aqueous solution of methylamine

-

Dichloromethane (DCM)

-

Methanol (for recrystallization)

-

Standard laboratory glassware, ice bath, magnetic stirrer, rotary evaporator, and filtration apparatus.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, combine a 40% aqueous solution of methylamine (2.5 eq.) and dichloromethane (approx. 2.5 mL per g of acyl chloride). Cool the mixture to 0°C in an ice bath with vigorous stirring.

-

Rationale: The reaction is highly exothermic; cooling prevents side reactions and controls the reaction rate. DCM is used as an immiscible organic solvent to dissolve the acyl chloride and the final product.

-

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 eq.) in dichloromethane (approx. 1.25 mL per g). Add this solution dropwise to the cold, stirring methylamine mixture over 45-60 minutes.

-

Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent the formation of impurities.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Workup & Isolation: Transfer the mixture to a separatory funnel. The white precipitate, primarily the desired product, may be collected by filtration. Separate the organic (DCM) layer from the aqueous layer.

-

Extraction: Wash the organic layer with water and then with brine to remove the methylammonium chloride salt and any remaining water-soluble impurities.

-